

# D-Leucine-N-fmoc-d10 CAS number and molecular weight

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## Compound of Interest

Compound Name: *D-Leucine-N-fmoc-d10*

Cat. No.: *B12408388*

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## In-Depth Technical Guide: D-Leucine-N-fmoc-d10

This technical guide provides a comprehensive overview of D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10, a deuterated and Fmoc-protected amino acid analog. It is primarily intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled compounds for quantitative analysis and peptide synthesis.

## Core Compound Data

**D-Leucine-N-fmoc-d10** is a heavy-isotope-labeled variant of the proteinogenic amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

Parameter	Value	Reference
CAS Number	2714483-30-2	[1][2]
Molecular Weight	363.48 g/mol	[1][3]
Molecular Formula	C <sub>21</sub> H <sub>13</sub> D <sub>10</sub> NO <sub>4</sub>	[2]
Synonyms	FMOC-D-Leucine-d10, FMOC-D-Leu-OH-d10	
Isotopic Enrichment	≥ 98 atom % D	
Enantiomeric Purity	≥ 99%	
Appearance	White to off-white solid	
Storage	Store at 2-8°C, desiccated and protected from light	

## Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **D-Leucine-N-fmoc-d10**. These protocols are based on established chemical principles for the deuteration of amino acids and subsequent Fmoc protection.

### Synthesis of D-Leucine-d10

A common method for introducing deuterium into amino acids is through catalytic H-D exchange in a deuterated solvent.

Materials:

- D-Leucine
- Platinum on carbon (Pt/C) catalyst
- Deuterium oxide (D<sub>2</sub>O)
- Deuterated isopropanol

- Reaction vessel suitable for heating under pressure

Procedure:

- A mixture of D-leucine (1 g), Pt/C (3 wt%, 0.40 g), deuterated 2-propanol (4 mL), and D<sub>2</sub>O (40 mL) is loaded into the reactor.
- The mixture is heated to approximately 200°C and stirred continuously for 24 hours to facilitate deuterium exchange.
- After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.
- The filtrate is evaporated to dryness under reduced pressure to yield deuterated D-leucine (D-Leucine-d10).

## N-Fmoc Protection of D-Leucine-d10

The Fmoc protecting group is introduced to the amine group of the deuterated D-leucine.

Materials:

- D-Leucine-d10
- Fmoc-chloride (9-fluorenylmethoxycarbonyl chloride)
- Water:ethanol (3:1) mixture
- Hydrochloric acid (1M)
- Ethyl acetate

Procedure:

- To a mixture of D-Leucine-d10 (1 mmol) and Fmoc-chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) solution.
- The reaction mixture is stirred at 60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the solution is acidified with 1M HCl.
- The product is extracted with ethyl acetate, and the organic layer is dried and evaporated to afford **D-Leucine-N-fmoc-d10**.

## Purification and Characterization

Purification: The crude **D-Leucine-N-fmoc-d10** can be purified by recrystallization. Toluene is a suitable solvent for this purpose.

- The crude product is dissolved in toluene at an elevated temperature (e.g., 50°C).
- The solution is stirred and then allowed to cool gradually to room temperature, followed by further cooling to induce crystallization.
- The purified crystals are collected by filtration, washed with cold toluene, and dried under vacuum.

Characterization: The identity and purity of the final product are confirmed using various analytical techniques:

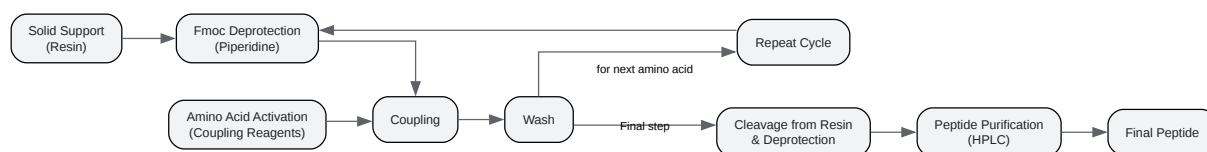
- High-Performance Liquid Chromatography (HPLC): To determine the chemical and enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the extent of deuteration.
- Mass Spectrometry (MS): To verify the molecular weight of the deuterated compound.

## Applications and Workflows

**D-Leucine-N-fmoc-d10** is a valuable tool in proteomics and peptide chemistry. Its primary applications are in solid-phase peptide synthesis and as an internal standard for quantitative mass spectrometry.

## Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **D-Leucine-N-fmoc-d10** serves as a building block for the synthesis of peptides containing a deuterated D-leucine residue. The Fmoc group protects the N-terminus during the coupling of amino acids and is selectively removed under mild basic conditions.

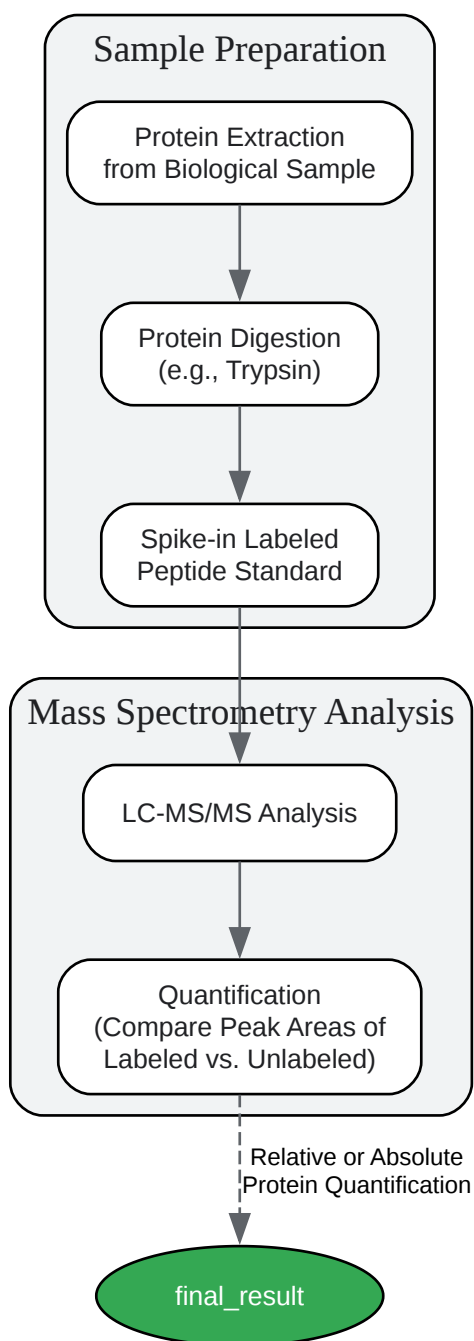


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Workflow for Solid-Phase Peptide Synthesis (SPPS).

## Quantitative Proteomics

Due to its isotopic labeling, **D-Leucine-N-fmoc-d10** is used to synthesize stable isotope-labeled peptides, which serve as internal standards in mass spectrometry-based quantitative proteomics. These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate quantification.



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Workflow for Quantitative Proteomics using a Labeled Standard.

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## References

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